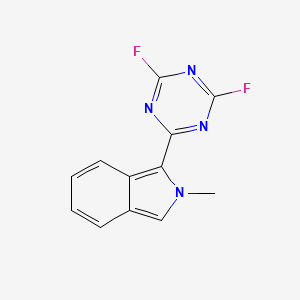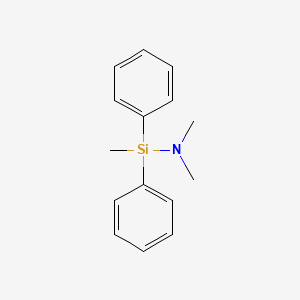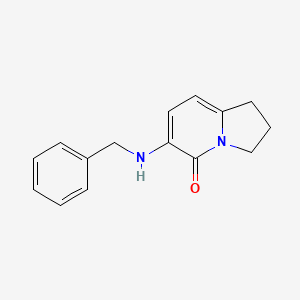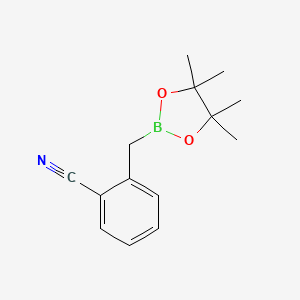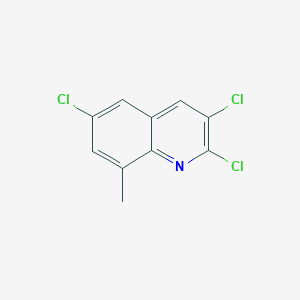
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethoxy group is attached to the first carbon and a carboxaldehyde group is attached to the sixth carbon of the naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethoxy group via a nucleophilic substitution reaction. This can be followed by formylation to introduce the carboxaldehyde group. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include 1-(Trifluoromethoxy)naphthalene-6-carboxylic acid and 1-(Trifluoromethoxy)naphthalene-6-methanol.
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethoxy)naphthalene-6-carboxaldehyde can be compared with similar compounds such as:
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde: Similar structure but with the carboxaldehyde group at the fifth position.
1-(Trifluoromethoxy)naphthalene-7-carboxaldehyde: Similar structure but with the carboxaldehyde group at the seventh position.
1-(Trifluoromethoxy)naphthalene-8-carboxaldehyde: Similar structure but with the carboxaldehyde group at the eighth position. The uniqueness of this compound lies in the specific positioning of the functional groups, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H7F3O2 |
|---|---|
Poids moléculaire |
240.18 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H |
Clé InChI |
CTLITDXCKPBZQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


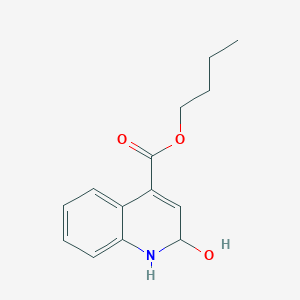
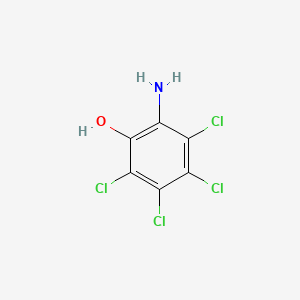
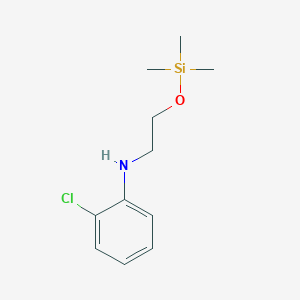


![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
